molecular formula C13H15NO3 B12670912 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde CAS No. 61563-02-8

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde

Cat. No.: B12670912
CAS No.: 61563-02-8
M. Wt: 233.26 g/mol
InChI Key: BDUNUNCKIPQCGF-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde is a heterocyclic compound featuring an isoquinoline backbone substituted with an oxiranylmethoxy (epoxide-containing methoxy) group at the 5-position and a formyl group at the 2-position. The oxiranylmethoxy substituent introduces a reactive epoxide moiety, which may confer unique reactivity and biological activity compared to analogs with non-epoxide substituents. oxiranylmethoxy) .

Properties

CAS No.

61563-02-8

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C13H15NO3/c15-9-14-5-4-12-10(6-14)2-1-3-13(12)17-8-11-7-16-11/h1-3,9,11H,4-8H2

InChI Key

BDUNUNCKIPQCGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)OCC3CO3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the isoquinoline core followed by the introduction of the oxirane group through an epoxidation reaction. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehyde or ketone derivatives, while reduction can lead to alcohols or amines.

Scientific Research Applications

Neuroprotective Effects

Isoquinolines are known for their neuroprotective properties. Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis. The epoxide group in 3,4-dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde may enhance its ability to cross the blood-brain barrier, making it a candidate for neuroprotective drug development .

Case Study:
Research has demonstrated that certain isoquinoline derivatives can mitigate neurodegeneration in models of Alzheimer’s disease. By targeting specific pathways involved in neuronal survival, these compounds could potentially lead to new therapeutic strategies .

Organic Synthesis Intermediates

Due to its unique functional groups, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further derivatization, which can lead to the development of novel compounds with tailored properties.

Synthesis Methodologies:
Several synthetic routes have been proposed for the preparation of this compound, highlighting its versatility in organic chemistry . These methodologies include:

  • Nucleophilic Substitution Reactions: Utilizing the aldehyde group for further functionalization.
  • Epoxidation Reactions: Exploiting the oxirane moiety for reactions with nucleophiles.

While specific biological activity studies on this compound are scarce, related compounds have shown diverse biological activities including:

Activity TypeRelated CompoundsObserved Effects
AnticancerIsoquinoline derivativesInduction of apoptosis in cancer cells
NeuroprotectiveDihydroisoquinolinesProtection against oxidative stress
AntimicrobialVarious isoquinolinesInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The isoquinoline core can interact with different receptors and enzymes, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

a) 3,4-Dihydro-5-hydroxy-1H-isoquinoline-2-carbaldehyde (CAS 93982-05-9)
  • Substituent : Hydroxyl group at C₅.
b) DPQ (3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinoline)
  • Substituent : Piperidinylbutoxy group at C₅.
  • Biological Activity: DPQ is a known inhibitor of poly(ADP-ribose) polymerase (PARP), with studies highlighting its role in apoptosis induction. The bulky piperidinylbutoxy group likely enhances membrane permeability and target binding .
  • Key Difference : The absence of a carbaldehyde group in DPQ reduces its electrophilicity compared to the target compound.
c) Dihydropyrimidinones (e.g., 4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one)
  • Core Structure: Dihydropyrimidinone (Biginelli reaction product).
  • Synthetic Methods : Synthesized via multicomponent reactions using catalysts like room-temperature ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or sulfamic acid .
  • Comparison: While structurally distinct, these compounds share synthetic modularity with isoquinoline derivatives. However, dihydropyrimidinones lack the reactive epoxide and carbaldehyde groups, limiting their application in covalent binding or polymer chemistry.

Key Observations :

  • The target compound’s synthesis may involve epoxidation of a precursor, whereas dihydropyrimidinones are efficiently synthesized via one-pot multicomponent reactions .
  • DPQ and related isoquinolines are often commercially sourced, suggesting standardized synthetic protocols .

Biological Activity

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde (CAS: 61563-02-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, enzyme inhibition, and interaction with biomolecules, supported by research findings and data tables.

The compound is characterized by the following chemical properties:

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight: 163.18 g/mol
  • Physical State: Solid
  • Melting Point: 240 °C

Biological Activity Overview

Research has indicated various biological activities associated with this compound, particularly in the context of cancer treatment and enzyme inhibition.

1. Cytotoxic Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies reveal that the compound can induce apoptosis in HeLa cells, a cervical cancer cell line.

Cell Line IC50 (μM) Mechanism of Action
HeLa10.46 ± 0.82Induction of apoptosis
MRC-5>50Selectivity for cancer cells

The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells while showing less toxicity towards normal cells like MRC-5 fibroblasts .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition: The compound exhibited significant inhibition with an IC50 value of approximately 52.54 ± 0.09 μM, suggesting potential applications in managing diabetes through carbohydrate metabolism regulation .

This enzyme inhibition profile indicates that the compound could be beneficial in therapeutic strategies aimed at controlling blood sugar levels.

3. DNA Interaction

Research involving competitive binding assays has shown that the compound can intercalate with DNA. This property is crucial for its anticancer activity as it may disrupt DNA replication and transcription processes:

  • Ethidium Bromide Displacement Assay: The binding affinity of the compound to DNA was assessed, showing effective competition with ethidium bromide (Ksv values ranging from 3.1×1033.1\times 10^3 to 6.3×1036.3\times 10^3 M⁻¹), indicating strong interaction with nucleic acids .

Case Studies and Experimental Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity Study:
    • A study conducted on various isoquinoline derivatives highlighted the antitumor potential of compounds similar to this compound, suggesting a structure-activity relationship that enhances cytotoxicity against specific cancer types .
  • Enzyme Inhibition Research:
    • Comparative analysis with known inhibitors indicated that this compound's mechanism of action involves competitive inhibition, which could lead to the development of new therapeutic agents for diabetes management .

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